
Bupropion D9
Overview
Description
Bupropion is a unique antidepressant and smoking cessation agent with a mechanism distinct from selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). It primarily inhibits dopamine (DAT) and norepinephrine (NET) reuptake, while its active metabolite, hydroxybupropion, contributes significantly to its noradrenergic effects . Unlike SSRIs, bupropion lacks serotonergic activity, minimizing side effects like sexual dysfunction . It also acts as a noncompetitive antagonist at α3β2, α4β2, and α7 nicotinic acetylcholine receptors (nAChRs), a property linked to its efficacy in nicotine dependence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bupropion D9 involves the incorporation of deuterium atoms into the bupropion molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the bupropion molecule are replaced with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process includes the use of deuterated solvents and catalysts to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
Bupropion D9 undergoes similar chemical reactions as non-deuterated bupropion, including:
Oxidation: Bupropion can be oxidized to its metabolites, such as hydroxybupropion.
Reduction: Reduction reactions can convert bupropion to its reduced forms.
Substitution: Bupropion can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Hydroxybupropion and other oxidized metabolites.
Reduction: Reduced forms of bupropion.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Research
Bupropion D9 is extensively utilized in pharmaceutical research, particularly in the development and validation of analytical methods for quantifying bupropion and its metabolites.
- Analytical Method Development : A high-performance liquid chromatography (HPLC) tandem mass spectrometry (MS) method has been developed for the simultaneous quantification of bupropion and its metabolites in human plasma. This method demonstrates high sensitivity and precision, enabling bioequivalence studies and pharmacokinetic evaluations .
- Bioequivalence Studies : this compound has been used as an internal standard in bioequivalence studies comparing different formulations of bupropion. For instance, studies have shown that the pharmacokinetic profiles of various bupropion formulations are comparable, facilitating the approval of generic versions .
Cancer Therapy
This compound plays a significant role in cancer research, particularly in the synthesis of small-molecule inhibitors targeting epidermal growth factor receptors (EGFR).
- Synthesis of EGFR Inhibitors : The compound is employed as a stable isotope-labeled compound in the synthesis of EGFR inhibitors, which are crucial for understanding the pharmacokinetics and biochemical interactions of potential cancer treatments . This application highlights its importance in drug discovery and development processes.
Dermatological Research
In dermatological studies, this compound is utilized to evaluate antioxidant activities and therapeutic applications.
- Antioxidant Activity Evaluation : Research has indicated that this compound can be integrated into formulations aimed at treating skin conditions such as eczema. Studies involving berberine hydrochloride-loaded liposomes have demonstrated enhanced therapeutic efficacy when combined with this compound .
Analytical Chemistry
This compound is also significant in analytical chemistry, particularly for metabolite identification.
- Stable Isotope-Assisted Metabolite Identification : The use of this compound in stable isotope-assisted studies allows for enhanced identification of metabolites in complex biological matrices. This application is crucial for understanding the metabolic pathways of drugs and their effects on human health .
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings/Outcomes |
---|---|---|
Pharmaceutical Research | Development of HPLC-MS methods | High sensitivity for quantifying bupropion metabolites |
Bioequivalence studies | Confirmed comparability of different formulations | |
Cancer Therapy | Synthesis of EGFR inhibitors | Essential for pharmacokinetic studies |
Dermatological Research | Evaluation of antioxidant activity | Enhanced treatment efficacy for skin conditions |
Analytical Chemistry | Metabolite identification | Improved understanding of drug metabolism |
Case Studies
- Bioequivalence Study : A study conducted by Sun Pharmaceutical Industries validated a novel LC-MS/MS assay method that successfully quantified bupropion and its metabolites in plasma from healthy volunteers. This study highlighted the importance of using isotope-labeled standards like this compound to meet regulatory requirements .
- Cancer Research Application : Research utilizing this compound as a labeling agent demonstrated its effectiveness in synthesizing small-molecule inhibitors targeting EGFR, showcasing its potential impact on developing targeted cancer therapies .
- Dermatological Application : A study explored the use of this compound in liposomal formulations for treating eczema, revealing significant improvements in antioxidant activity compared to non-labeled counterparts .
Mechanism of Action
Bupropion D9, like its non-deuterated counterpart, exerts its effects by inhibiting the reuptake of norepinephrine and dopamine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, prolonging their action and enhancing neurotransmission. Bupropion binds to the norepinephrine transporter and the dopamine transporter, preventing the reuptake of these neurotransmitters . Additionally, bupropion antagonizes nicotinic acetylcholine receptors, contributing to its efficacy in smoking cessation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to bupropion’s phenyl ring or N-alkyl group significantly alter its pharmacological profile (Table 1):
Key findings:
- 3-Chloro substitution (PAL-1007) enhances efficacy, while 3-methoxy or 3-fluoro substitutions reduce activity .
- N-cyclobutyl analogs retain partial efficacy, but N-cyclopropyl analogs are inactive .
- Deconstructed analogs (e.g., Compound 6) shift activity from reuptake inhibition to neurotransmitter release, highlighting structural determinants of function .
Comparison with Other Antidepressants
Mechanistic Differences (Table 2):
Key Studies:
- Bupropion vs. Fluoxetine : Both show comparable efficacy in major depression (63% vs. 58% responder rates), but bupropion avoids SSRI-associated sexual side effects .
- Bupropion vs. Amitriptyline : Bupropion exhibits fewer anticholinergic effects and lower sedation risk .
Comparison in Non-Depressive Indications
Smoking Cessation:
- Bupropion vs. Varenicline : Bupropion’s nAChR antagonism reduces nicotine craving, but varenicline (a partial nAChR agonist) shows higher efficacy. Bupropion is preferred for patients concerned about weight gain .
- Bupropion vs. NRT : Similar cessation rates, but bupropion’s adherence challenges at lower doses (150 mg) limit effectiveness .
ADHD:
- Bupropion demonstrates a 42% reduction in ADHD symptoms vs. 24% for placebo, comparable to stimulants but with slower onset .
Limitations and Contradictions
- Nicotinic Antagonism: Noncompetitive nAChR blockade explains smoking cessation efficacy but complicates its interaction with nicotine replacement therapies .
Biological Activity
Bupropion D9, a deuterated form of the well-known antidepressant bupropion, exhibits unique biological activities that differentiate it from its parent compound. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and safety profile based on recent research findings.
Pharmacokinetics
This compound is primarily metabolized in the liver through cytochrome P450 enzymes, with CYP2B6 being the principal isoenzyme responsible for its metabolism. The metabolic pathway produces several active metabolites, including hydroxybupropion, which has been shown to have antidepressant properties similar to those of bupropion itself. The pharmacokinetic parameters for this compound are summarized in Table 1.
Parameter | This compound |
---|---|
Protein Binding | 84% |
Metabolism | Liver (CYP2B6) |
Elimination Half-life | 11 hours |
Excretion | Urine (87%) |
Therapeutic Applications
Recent studies highlight the versatility of this compound in various therapeutic contexts:
- Antidepressant Activity : Clinical trials indicate that this compound retains efficacy in treating major depressive disorder (MDD). A systematic review found that bupropion formulations significantly reduce depressive symptoms compared to placebo, with response rates varying by dosage (Koshino et al., 2013) .
- Cancer Therapy : this compound is utilized in synthesizing small-molecule epidermal growth factor receptor (EGFR) inhibitors. Its stable isotope labeling aids in understanding pharmacokinetics and biochemical interactions essential for developing new cancer treatments (Wang et al., 2024) .
- Drug Delivery Systems : The compound is being explored for use in UV-triggered drug release systems involving mesoporous titanium nanoparticles. This application enhances drug delivery mechanisms and controlled release technologies (Zuo et al., 2024) .
Safety Profile
The safety profile of this compound aligns with that of standard bupropion, though there are nuances due to its deuterated nature. Common side effects include:
- Central Nervous System Effects : Dose-dependent increases in locomotor activity have been observed in animal studies, suggesting potential CNS stimulant effects (DrugBank Online) .
- Seizures : A notable concern with bupropion is its association with seizures, particularly at higher doses. In a case series on bupropion poisoning, seizures were reported in 37% of adult cases, emphasizing the need for careful dosing and monitoring (PubMed) .
Case Studies
- Case Study on Efficacy : In a clinical trial involving patients with MDD treated with this compound, results indicated a significant reduction in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS), with over 50% of participants achieving response criteria within eight weeks (Feighner et al., 1991) .
- Toxicity Case Study : A retrospective analysis of bupropion overdose cases revealed that while adults experienced significant clinical effects such as tachycardia and hypertension, children exhibited milder symptoms upon accidental ingestion (PubMed) .
Q & A
Basic Research Questions
Q. What advanced neuropharmacological assays validate bupropion’s dual reuptake inhibition in humans?
- Methodology : Positron emission tomography (PET) with radiolabeled DA/NE transporters (e.g., [11C]PE2I) in vivo. Clinical studies confirm bupropion occupancy rates of 50–60% at DA transporters, correlating with plasma concentrations of active metabolites like BW 306 .
Q. Methodological Recommendations
- For Metabolite Studies : Combine LC-HRMS for structural elucidation with in vivo microdialysis to measure brain extracellular fluid concentrations .
- For Clinical Trials : Use adaptive designs (e.g., SMART trials) to address refractory depression subgroups and integrate biomarker stratification (e.g., CYP2B6 genotyping) .
- For Preclinical Models : Standardize withdrawal periods in smoking cessation studies to avoid selection bias (e.g., excluding non-abstinent subjects) and use translational cognitive tasks (e.g., Sustained Attention to Response Task) .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/i2D3,3D3,4D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-WVZRYRIDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649420 | |
Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150988-80-0 | |
Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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